2-(氯甲基)-6-甲基-4-苯基-喹唑啉 3-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

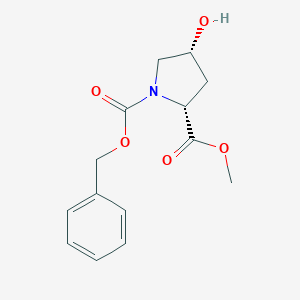

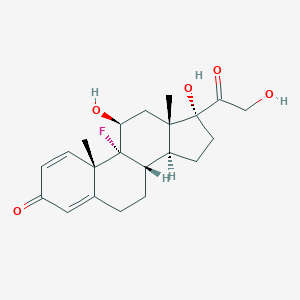

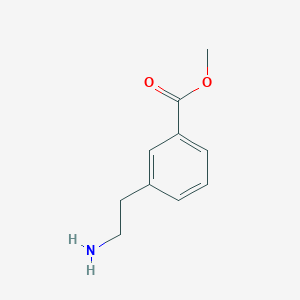

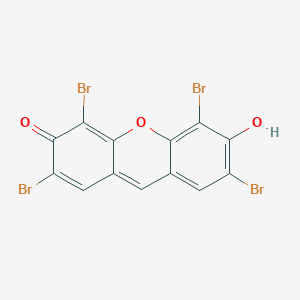

“2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is a chemical compound that has attracted considerable attention due to its reactivity as an intermediate in the synthesis of quinazoline analogues .

Synthesis Analysis

The synthesis of this compound involves the reaction of 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide hydrochloride with methanolic methylamine . The highly acidic proton of the methyl group at the C-4 position of the quinazoline-3-oxide scaffold has been found to promote acetoxylation to ester derivatives .Molecular Structure Analysis

The molecular formula of “2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide” is C15H10Cl2N2O . The dihedral angle between the mean planes of the phenyl ring and the 10-membered quinazoline ring is 63.3 (4)° .Chemical Reactions Analysis

The compound is known to undergo acetoxylation to form ester derivatives when subjected to acetic anhydride under reflux .Physical And Chemical Properties Analysis

The compound has a molecular weight of 305.2 g/mol . More detailed physical and chemical properties are not available in the sources.科学研究应用

衍生物的合成和表征

喹唑啉衍生物,包括与 2-(氯甲基)-6-甲基-4-苯基-喹唑啉 3-氧化物结构相关的化合物,已被合成和表征,以了解其在药物化学中的潜在应用。这些化合物作为进一步化学转化的关键中间体,可生成具有生物活性的分子。

抗菌活性:取代的喹唑啉-2-基)甲基亚硝酸酯衍生物的合成显示出对革兰氏阳性和革兰氏阴性细菌均具有显着的抗菌活性,以及对各种菌株的抗真菌活性。这表明喹唑啉衍生物在开发新的抗菌剂中的潜力 (P. Chaitanya et al., 2017)。

抗炎活性:通过使 2-(氯甲基)-喹唑啉衍生物与各种取代胺反应合成的新型喹唑啉被研究其抗炎和抗菌活性,展示了这些化合物在炎性相关疾病药物开发中的效用 (Manish K. Srivastav et al., 2009)。

金属络合物的形成和光谱研究

喹唑啉衍生物在金属络合物的形成中也发挥着重要作用,展示了独特的光谱性质:

- 超分子锌(II)配合物:已合成具有喹唑啉型配体的锌(II)配合物,表现出五配位几何构型并形成超分子骨架。这些络合物显示出良好的荧光发射,突出了它们在材料科学和传感器开发中的潜力 (Lan‐Qin Chai et al., 2018)。

抗癌活性和生物学评估

喹唑啉衍生物的抗癌特性已被广泛研究,一些化合物在抑制肿瘤生长方面显示出有希望的结果:

抗癌前体:在水性介质中微波辅助合成新的喹唑啉衍生物,导致鉴定出潜在的抗癌剂前体,突出了药物发现中的“绿色化学”方法 (Youssef Kabri et al., 2009)。

EGFR-酪氨酸激酶抑制:合成的喹唑啉衍生物已被评估其靶向 EGFR-酪氨酸激酶的能力,EGFR-酪氨酸激酶是癌细胞信号通路中的关键酶。这项研究为新型抗肿瘤剂的设计提供了见解 (M. Noolvi et al., 2013)。

缓蚀

喹唑啉酮衍生物也已探索其在缓蚀中的应用,为在酸性介质中保护金属免受腐蚀提供了新方法:

- 低碳钢缓蚀剂:对喹唑啉酮衍生物作为酸性介质中低碳钢缓蚀剂的实验和计算研究证明了它们在金属表面形成保护层的有效性,这可能具有工业应用 (N. Errahmany et al., 2020)。

安全和危害

未来方向

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . This suggests that future research may focus on designing and synthesizing new derivatives or analogues to treat various diseases.

属性

IUPAC Name |

2-(chloromethyl)-6-methyl-3-oxido-4-phenylquinazolin-3-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-7-8-14-13(9-11)16(12-5-3-2-4-6-12)19(20)15(10-17)18-14/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFWEEOVGFHGGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C([N+](=C2C3=CC=CC=C3)[O-])CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353404 |

Source

|

| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Chloromethyl)-6-methyl-4-phenyl-quinazoline 3-Oxide | |

CAS RN |

94206-84-5 |

Source

|

| Record name | 2-Chloromethyl-6-methyl-4-phenyl-quinazoline 3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)